2-(4-bromophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a tetrahydroquinazolinone core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include:
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 4-Bromo-N-(4-fluorophenyl)benzamide
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of bromine and fluorine atoms attached to the phenyl rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14BrFN2O |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14BrFN2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H |
InChI Key |
MHDIDZBAAOKNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.